molecular formula C15H16ClNO2S2 B2824734 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2191265-63-9

1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2824734
CAS No.: 2191265-63-9
M. Wt: 341.87
InChI Key: DYMLVRXSFKMBQK-UHFFFAOYSA-N
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Description

1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound characterized by the presence of a chlorobenzyl group, a sulfonyl group, and a thiophene ring attached to a pyrrolidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the corresponding sulfonyl thiophene derivative. Finally, the pyrrolidine ring is introduced through a cyclization reaction using a suitable amine and a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with possible applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group, for example, could form hydrogen bonds or electrostatic interactions with target proteins, while the thiophene ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chlorobenzyl)sulfonyl)-3-(phenyl)pyrrolidine: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-((3-Chlorobenzyl)sulfonyl)-3-(furan-3-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan rings. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-15-3-1-2-12(8-15)11-21(18,19)17-6-4-13(9-17)14-5-7-20-10-14/h1-3,5,7-8,10,13H,4,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMLVRXSFKMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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